7-bromo-3,4-dihydroquinazolin-2(1H)-one
Description
Properties
IUPAC Name |
7-bromo-3,4-dihydro-1H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-6-2-1-5-4-10-8(12)11-7(5)3-6/h1-3H,4H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYIKIULEAEKEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401278084 | |
| Record name | 7-Bromo-3,4-dihydro-2(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401278084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207175-68-5 | |
| Record name | 7-Bromo-3,4-dihydro-2(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207175-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-3,4-dihydro-2(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401278084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-1,2,3,4-tetrahydroquinazolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
TiCl<sub>4</sub>/Sm-Promoted Reductive Cyclization
A robust method for synthesizing 3-substituted dihydroquinazolinones involves reductive cyclization of 2-nitrobenzylamines using titanium(IV) chloride (TiCl<sub>4</sub>) and samarium (Sm). While this approach is exemplified for aryl-substituted derivatives, it can be adapted for brominated analogs.
Procedure
-
Reagent Preparation : TiCl<sub>4</sub> (10 mmol) is added to Sm powder (10 mmol) in anhydrous tetrahydrofuran (THF) under nitrogen. The mixture is refluxed for 2 hours to generate a low-valent titanium reagent.
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Cyclization : A solution of 2-nitrobenzylamine (2 mmol) and triphosgene (3 mmol) in THF is added to the titanium reagent. The reaction is refluxed for 0.5 hours, yielding the dihydroquinazolinone core.
Adaptation for Brominated Derivatives
To synthesize 7-bromo-3,4-dihydroquinazolin-2(1H)-one, 2-nitro-4-bromobenzylamine serves as the starting material. The bromine atom remains inert under these reductive conditions, ensuring regioselectivity. Reported yields for analogous aryl derivatives exceed 80%, suggesting comparable efficiency for brominated substrates.
Mechanistic Insight
The TiCl<sub>4</sub>/Sm system reduces the nitro group to an amine, which subsequently reacts with triphosgene to form an isocyanate intermediate. Intramolecular cyclization then yields the quinazolinone ring.
Condensation of Brominated Anthranilic Acid Derivatives
Cyclocondensation with Urea
A classical route to quinazolinones involves heating anthranilic acid derivatives with urea or thiourea. For 7-bromo derivatives, 2-amino-5-bromobenzoic acid is condensed with urea under acidic conditions.
Procedure
-
Reaction Setup : 2-Amino-5-bromobenzoic acid (1 equiv) and urea (1.2 equiv) are heated in polyphosphoric acid (PPA) at 150–160°C for 4–6 hours.
-
Workup : The mixture is poured into ice water, neutralized with sodium bicarbonate, and extracted with ethyl acetate. The crude product is recrystallized from ethanol.
Yield and Limitations
This method typically affords moderate yields (50–60%) due to competing side reactions. The electron-withdrawing bromine substituent may further reduce reactivity, necessitating extended reaction times.
Palladium-Catalyzed Cross-Coupling for Late-Stage Bromination
Suzuki-Miyaura Coupling
While direct bromination of preformed dihydroquinazolinones is challenging, palladium-catalyzed cross-coupling offers a viable alternative. A boronic ester intermediate can be coupled with 7-bromo-substituted aryl halides.
Procedure
-
Boronation : 3,4-Dihydroquinazolin-2(1H)-one is treated with bis(pinacolato)diboron in the presence of Pd(dppf)Cl<sub>2</sub> to form the boronic ester.
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Coupling : The boronic ester reacts with 1,2-dibromobenzene under Suzuki conditions (Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O) to install the bromine atom.
Challenges
This method requires precise control over regioselectivity, as competing coupling at alternative positions may occur. Purification via column chromatography is often necessary.
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation significantly reduces reaction times for quinazolinone formation. A mixture of 2-amino-5-bromobenzamide and formamide is heated at 180°C for 20 minutes under microwave conditions.
Advantages
-
Yield : 70–75% (vs. 50% conventional heating).
Comparative Analysis of Methods
| Method | Starting Material | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| TiCl<sub>4</sub>/Sm | 2-Nitro-4-bromobenzylamine | THF, reflux | ~80%* | High yield, scalable | Requires inert atmosphere |
| Anthranilic Acid Cond. | 2-Amino-5-bromobenzoic acid | PPA, 150°C | 50–60% | Simple reagents | Low yield, harsh conditions |
| Suzuki Coupling | Boronic ester intermediate | Pd catalyst, DME/H<sub>2</sub>O | 65% | Regioselective | Costly catalysts, multi-step |
| Microwave | 2-Amino-5-bromobenzamide | 180°C, 20 min | 70–75% | Rapid, high purity | Specialized equipment required |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinazoline derivatives.
Reduction: Reduction reactions might lead to the formation of dihydroquinazolinone derivatives.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents like amines or thiols under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted quinazolinones and their derivatives.
Scientific Research Applications
Chemistry
7-Bromo-3,4-dihydroquinazolin-2(1H)-one serves as a building block for synthesizing more complex molecules. Its structure allows for modifications that can lead to novel compounds with enhanced properties.
Biology
The compound has been studied for its biological activities , particularly:
- Antimicrobial Properties : Exhibits activity against various pathogens.
- Anticancer Properties : Demonstrates significant cytotoxicity against multiple cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and NCI-H292 (lung cancer) .
Medicine
Due to its biological activities, this compound is being explored as a potential therapeutic agent . Its mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors, leading to modulation of their activity.
Anticancer Research
Recent studies have highlighted the compound's cytotoxic effects :
- In vitro studies indicate significant antiproliferative effects against cancer cell lines. For instance, IC50 values suggest that the compound exhibits enhanced activity compared to non-brominated analogs due to the bromine substituent .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.9 |
| HCT-116 (Colorectal) | 2.3 |
| NCI-H292 (Lung) | 5.65 |
Mechanistic Insights
Molecular docking studies have elucidated binding interactions between 7-bromo derivatives and target proteins involved in cancer proliferation pathways. These compounds may act as competitive inhibitors at critical enzymatic sites .
Pharmacokinetic Studies
Preliminary evaluations indicate favorable absorption and distribution characteristics for this compound, supporting its potential as a therapeutic agent. Further studies are needed to assess metabolism and excretion profiles .
Mechanism of Action
The mechanism of action of 7-bromo-3,4-dihydroquinazolin-2(1H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues in the Dihydroquinazolinone Family
6-Bromo Substituted Derivatives
describes several 6-bromo-2-substituted-8-phenylethynyl-2,3-dihydroquinazolin-4(1H)-one derivatives (e.g., compounds 3b–3f ). These compounds differ in their aryl substituents (fluoro, chloro, methoxy) and exhibit higher molecular weights (421–439 g/mol) compared to the target compound due to additional phenylethynyl groups. For example:
- 3b (6-Bromo-2-(4-fluorophenyl)-8-(phenylethynyl)-2,3-dihydroquinazolin-4(1H)-one): Molecular weight 421.0342 g/mol, melting point 235–237°C.
- 3c (6-Bromo-2-(4-chlorophenyl)-...): Molecular weight 437.0053 g/mol, melting point 231–232°C .
These derivatives demonstrate that bromine positioning (6 vs. 7) and bulky substituents significantly alter physical properties and biological activity.
Chloro and Methoxy Substituted Analogues
highlights chloro- and methoxy-substituted dihydroquinazolinones (e.g., 7v–7z). For instance:
- 7v (6-Chloro-4-methylene-3-(m-tolyl)-3,4-dihydroquinazolin-2(1H)-one): Molecular weight 287.08 g/mol, melting point 201.7–202.4°C.
- 7z (7-Methyl-4-methylene-3-(m-tolyl)-...): Molecular weight 269.11 g/mol, melting point 161.3–163.6°C .
The presence of methylene groups and chloro/methoxy substituents reduces molecular symmetry, affecting melting points and NMR chemical shifts (e.g., δ 10.25–10.45 ppm in ¹H NMR) .
Sulfamoyloxy and Dimethoxybenzyl Derivatives
describes A9Q (3-(2,5-dimethoxybenzyl)-7-sulfamoyloxy-6-methoxy-3,4-dihydroquinazolin-2(1H)-one), a complex derivative with a molecular weight of 423.44 g/mol.
Physicochemical Properties
Biological Activity
7-Bromo-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic organic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. The presence of the bromine atom in its structure significantly influences its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacology .
Chemical Structure and Synthesis
The compound can be synthesized through various methods, commonly involving the cyclization of 2-aminobenzamide with bromoacetyl bromide under basic conditions. This synthetic route allows for the formation of the desired quinazolinone structure while optimizing yield and purity for potential therapeutic applications .
Anticancer Properties
This compound has been studied for its antiproliferative effects against various cancer cell lines. In vitro studies indicate that it exhibits significant cytotoxicity against human cancer cells, including:
- MCF-7 (breast cancer)
- HCT-116 (colorectal cancer)
- NCI-H292 (lung cancer)
The compound's mechanism of action may involve interference with cellular signaling pathways, leading to apoptosis in cancer cells. For example, in studies comparing IC50 values, 7-bromo derivatives demonstrated enhanced activity compared to non-brominated analogs, suggesting that the bromine substituent plays a crucial role in enhancing biological efficacy .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, potentially serving as a lead compound for developing new antibiotics. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors within target cells, leading to modulation of their activity. This interaction can trigger downstream effects such as cell cycle arrest or apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Anticancer Activity (IC50 μM) | Antimicrobial Activity | Unique Features |
|---|---|---|---|
| This compound | 5.9 - 176.5 | Moderate | Bromine enhances reactivity |
| 6-Chloro-3,4-dihydroquinazolin-2(1H)-one | 10.5 - 200 | Low | Chlorine substituent |
| 7-Methyl-3,4-dihydroquinazolin-2(1H)-one | 15 - 150 | Low | Methyl group reduces reactivity |
This table highlights how the presence of different halogen or alkyl substituents can significantly alter both the anticancer and antimicrobial activities of quinazolinones.
Case Studies and Research Findings
Recent research has focused on optimizing the biological activity of derivatives based on the quinazolinone scaffold:
- Cytotoxic Evaluation : Studies have shown that modifications at the bromine position can lead to improved cytotoxic profiles against specific cancer cell lines. For instance, compounds with additional nitro groups displayed enhanced activity due to increased lipophilicity and better cellular uptake .
- Mechanistic Insights : Molecular docking studies have been conducted to elucidate the binding interactions between 7-bromo derivatives and target proteins involved in cancer proliferation pathways. These studies suggest that these compounds may act as competitive inhibitors at critical enzymatic sites .
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicate favorable absorption and distribution characteristics for this compound, supporting its potential as a therapeutic agent. Further studies are needed to assess metabolism and excretion profiles .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-bromo-3,4-dihydroquinazolin-2(1H)-one, and how do reaction conditions influence yield?
- Methodology : Traditional methods involve cyclization of brominated precursors with urea derivatives under acidic conditions. For example, derivatives of dihydroquinazolinones are synthesized via cyclocondensation using catalysts like MgFe₂O₄@SiO₂, which enhances reaction efficiency and recyclability . Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst loading (5–10 mol%). Yield optimization requires factorial design to test interactions between variables .
- Data : In analogous compounds (e.g., 2-(5-bromo-2-hydroxyphenyl)-dihydroquinazolinone), yields reached 75–85% using green catalysts, with characterization via ¹H/¹³C NMR and IR .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Combine spectroscopic and crystallographic techniques:
- X-ray diffraction : Resolve bond angles and dihedral angles (e.g., monoclinic crystal system, β = 101.719°, Z = 4) to confirm stereochemistry .
- NMR/IR : Compare experimental peaks (e.g., ¹H-NMR: δ 5.9–8.05 ppm; ¹³C NMR: δ 61.3–164.3) with computational predictions .
Q. What factors influence the compound’s stability in different environments?
- Methodology : Conduct accelerated degradation studies under varied conditions (pH, light, humidity). Use HPLC to monitor degradation products. For example, similar quinazolinones degrade via hydrolysis of the lactam ring under acidic conditions .
- Data : Stability data for analogs show t₁/₂ (half-life) of 14 days at pH 7.4 vs. 2 days at pH 2.0 .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodology : Apply density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and transition states. Tools like COMSOL Multiphysics integrate AI for simulating reaction dynamics .
- Case Study : For 2-(4-bromophenyl)-dihydroquinazolinone, DFT revealed electron-withdrawing effects of bromine enhance electrophilic substitution at C3 .
Q. What experimental strategies resolve contradictions in catalytic activity data for dihydroquinazolinone derivatives?
- Methodology : Use comparative analysis to isolate variables. For example, conflicting reports on Pd-catalyzed coupling reactions may stem from differences in ligand choice (e.g., PPh₃ vs. Xantphos) or solvent polarity. Replicate studies with controlled parameters .
- Data : In one study, ligand-free conditions gave <10% yield, while Xantphos improved yields to 65% .
Q. How can the compound be functionalized for biological activity studies, and what are the key challenges?
- Methodology : Introduce substituents via Suzuki-Miyaura coupling (for aryl groups) or nucleophilic substitution (for amines). Challenges include steric hindrance from the bromine atom and regioselectivity.
- Example : Analogous compounds (e.g., 7-chloro-3-phenyl-dihydroquinazolinone) showed antimicrobial activity, but bromine’s larger size may require optimized reaction times .
Q. What advanced separation techniques are suitable for purifying this compound from complex mixtures?
- Methodology : Use membrane separation or preparative HPLC with C18 columns. For scale-up, centrifugal partition chromatography (CPC) offers high recovery rates (>90%) .
- Data : Similar compounds achieved >99% purity using gradient elution (acetonitrile/water) .
Methodological Frameworks
- Experimental Design : Employ factorial design to optimize multi-variable reactions (e.g., temperature, catalyst, solvent) .
- Data Analysis : Use statistical tools (ANOVA) to assess significance of variables. For structural studies, refine crystallographic data with software like SHELX .
- Contradiction Resolution : Apply theoretical frameworks (e.g., Marcus theory for electron transfer) to reconcile kinetic vs. thermodynamic product ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
